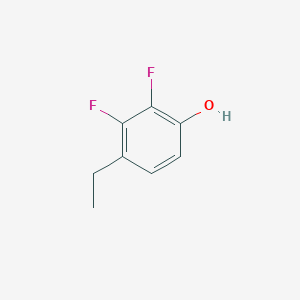![molecular formula C9H17NO3S B039337 tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate CAS No. 120296-30-2](/img/structure/B39337.png)
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable electrophile, such as a carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified by filtration or recrystallization .
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the preparation of carbamates without the need for solvents, making it a sustainable option .
Industrial Production Methods
In industrial settings, the production of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate often involves large-scale batch or continuous processes. These methods utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted carbamates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and other non-covalent interactions . The compound’s ability to permeate cell membranes enhances its bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate exhibits unique properties due to the presence of the methylthio group. This group enhances its reactivity and allows for the formation of diverse derivatives. Additionally, the tert-butyl group provides steric hindrance, increasing the compound’s stability and resistance to hydrolysis .
Propriétés
Numéro CAS |
120296-30-2 |
|---|---|
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Clé InChI |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)


![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)




![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)





